![molecular formula C17H12N2O2 B2404207 N-Pyrrolo[1,2-a]chinolin-6-yl-2-furamide CAS No. 865659-17-2](/img/structure/B2404207.png)
N-Pyrrolo[1,2-a]chinolin-6-yl-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.295. The purity is usually 95%.
BenchChem offers high-quality N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
N-Pyrrolo[1,2-a]chinolin-6-yl-2-furamide zeigt vielversprechende Antitumoraktivität. Forscher haben sein Potenzial als Inhibitor der Transaktivierung des Hypoxie-induzierbaren Faktors-α (HIF-α) untersucht, der für das Tumorwachstum entscheidend ist. Zusätzlich haben bestimmte Derivate apoptoseinduzierende Wirkungen gegen Brustkrebszellen, Dickdarmkrebszellen und hepatozelluläre Karzinomzellen gezeigt .
Antituberkulose-Aktivität
Benzoyl-substituierte Pyrrolo[1,2-a]chinolin-3-carboxylate, die von dieser Verbindung abgeleitet sind, wurden auf ihre Antituberkulose-Aktivität untersucht. Einige Derivate zeigen vielversprechende Ergebnisse als Antituberkulosemittel, insbesondere gegen multiresistente Stämme von Mycobacterium tuberculosis .
Duale Inhibitoren der Gerinnungsfaktoren Xa und XIa
Forscher haben Hybrid-Derivate entwickelt, die Fragmente von Pyrrolo[3,2,1-ij]chinolin-2-on und Thiazol kombinieren. Diese Verbindungen zeigen Potenzial als duale Inhibitoren der Gerinnungsfaktoren Xa und XIa, was Auswirkungen auf die Antikoagulationstherapie haben könnte .
Funktionale Materialien
Pyrrolo[1,2-a]chinolin-Derivate haben Anwendungen als funktionale Materialien gefunden. Beispielsweise wurde ein organischer Halbleiter, der einen Bisindolochinolin-Kern enthält, für Feldeffekttransistoren mit Einkristallen synthetisiert. Zusätzlich besitzen bestimmte fusionierten 1,3-Azaphosphole mit dem Pyrrolo[1,2-a]chinolin-Skelett nützliche photoelektrische Eigenschaften für den Einsatz in organischen lichtemittierenden Dioden (OLEDs) und Bioimaging-Farbstoffen .
Hemmung der c-MET-Kinase
Einige Moleküle, die von this compound abgeleitet sind, wurden als potente Inhibitoren der c-MET-Kinase, eines Proteins, das an der Tumorprogression beteiligt ist, getestet. Diese Verbindungen zeigen eine ausgezeichnete Hemmung des Tumorwachstums und eine günstige Pharmakokinetik .
Synthetische Zugänglichkeit und Methoden
Die Synthese von Pyrrolo[1,2-a]chinolin-Derivaten war ein aktives Forschungsgebiet. Im Laufe der Jahre sind verschiedene Synthesemethoden entstanden, die diese Heterocyclen für weitere Untersuchungen zugänglicher machen .
Wirkmechanismus
Target of Action
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is a derivative of pyrrolo[1,2-a]quinoline, a class of compounds known for their diverse biological activities . These compounds have been found to exhibit antileukemic, antibacterial, antifungal, larvicidal, and anticancer activities . .
Mode of Action
It’s worth noting that certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines, which are structurally similar, have been discovered as novel apoptosis inducers active against various cancer cells
Biochemical Pathways
Given the diverse biological activities of pyrrolo[1,2-a]quinoline derivatives, it’s likely that multiple pathways are affected .
Result of Action
Certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines have been found to induce apoptosis in various cancer cells , suggesting that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide might have similar effects.
Biochemische Analyse
Biochemical Properties
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolism.
Dosage Effects in Animal Models
The effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and survival. At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding the dosage effects of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting the overall energy production in cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide within cells and tissues are essential for its activity and function. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide may be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments. Understanding the transport and distribution of this compound is critical for determining its therapeutic potential and optimizing its delivery.
Subcellular Localization
The subcellular localization of N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects . For example, N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide may localize to the mitochondria, influencing mitochondrial function and energy production. Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular locations, affecting its activity and interactions with other biomolecules.
Eigenschaften
IUPAC Name |
N-pyrrolo[1,2-a]quinolin-6-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-17(16-7-3-11-21-16)18-14-5-1-6-15-13(14)9-8-12-4-2-10-19(12)15/h1-11H,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPIUBGAJINGFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=CC=CN3C2=C1)NC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
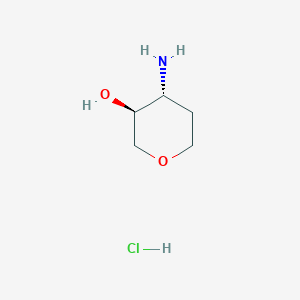
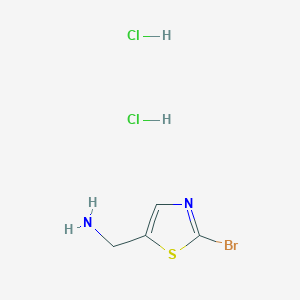
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)
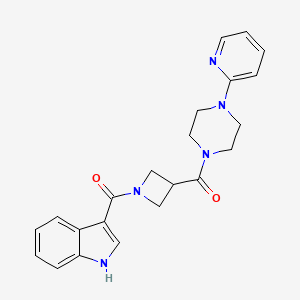
![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)
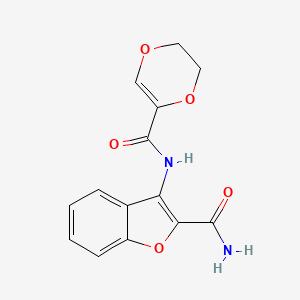

![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)
![3-amino-4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2404141.png)
![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)
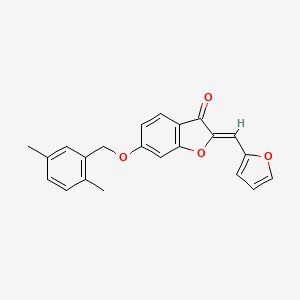
![N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2404145.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)
